

Application Note: Strategic Formulation Development of 1-(p-Tolyl)piperazine Dihydrochloride

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Compound of Interest

Compound Name:	1-(p-Tolyl)piperazine dihydrochloride
CAS No.:	159263-04-4
Cat. No.:	B1146642

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Introduction & Compound Architecture

1-(p-Tolyl)piperazine dihydrochloride (pMPP 2HCl) is a piperazine derivative primarily utilized as a serotonergic research tool and a metabolic reference standard.^{[1][2]} While structurally simple, the dihydrochloride salt form presents specific physicochemical challenges that often lead to experimental failure (precipitation, tissue necrosis in vivo, or degradation) if not managed via rational formulation design.^{[1][2]}

The "Salt Trap" in Formulation

The critical formulation characteristic of pMPP 2HCl is its acidity.^{[1][2]} As a dihydrochloride salt of a diamine, its aqueous dissolution releases two equivalents of hydrochloric acid protons per molecule.^{[1][2]}

- Native pH: A 50 mM aqueous solution typically exhibits a pH of 1.5 – 3.0.^{[1][2]}

- Consequence: Direct injection of unbuffered stocks causes immediate precipitation of biological proteins and tissue damage.[1][2] Conversely, rapid neutralization with strong base (NaOH) often causes local precipitation of the free base (hydrophobic) before redissolution. [1][2]

This guide provides a self-validating workflow to transition pMPP 2HCl from a raw solid to a stable, physiologically compatible formulation.

Pre-Formulation Characterization[2]

Before attempting dissolution, the ionization state of the molecule must be mapped to the pH of the target vehicle.[2]

Ionization Logic (pKa Profiling)

pMPP contains two nitrogen centers with distinct basicity.[1][2] Understanding this is the key to solubility.

- N4 (Secondary Amine): Highly basic ($pK_a \approx 8.5 - 9.0$).[1][2] At physiological pH (7.4), this nitrogen remains protonated (), conferring water solubility.[1][2]
- N1 (Aniline-like Nitrogen): Attached to the p-tolyl ring.[1][2] The lone pair is delocalized into the aromatic system, drastically reducing basicity ($pK_a < 2.0$).[1][2] In the 2HCl solid, this is protonated.[1][2] In water ($pH > 2$), it rapidly deprotonates.[1][2]

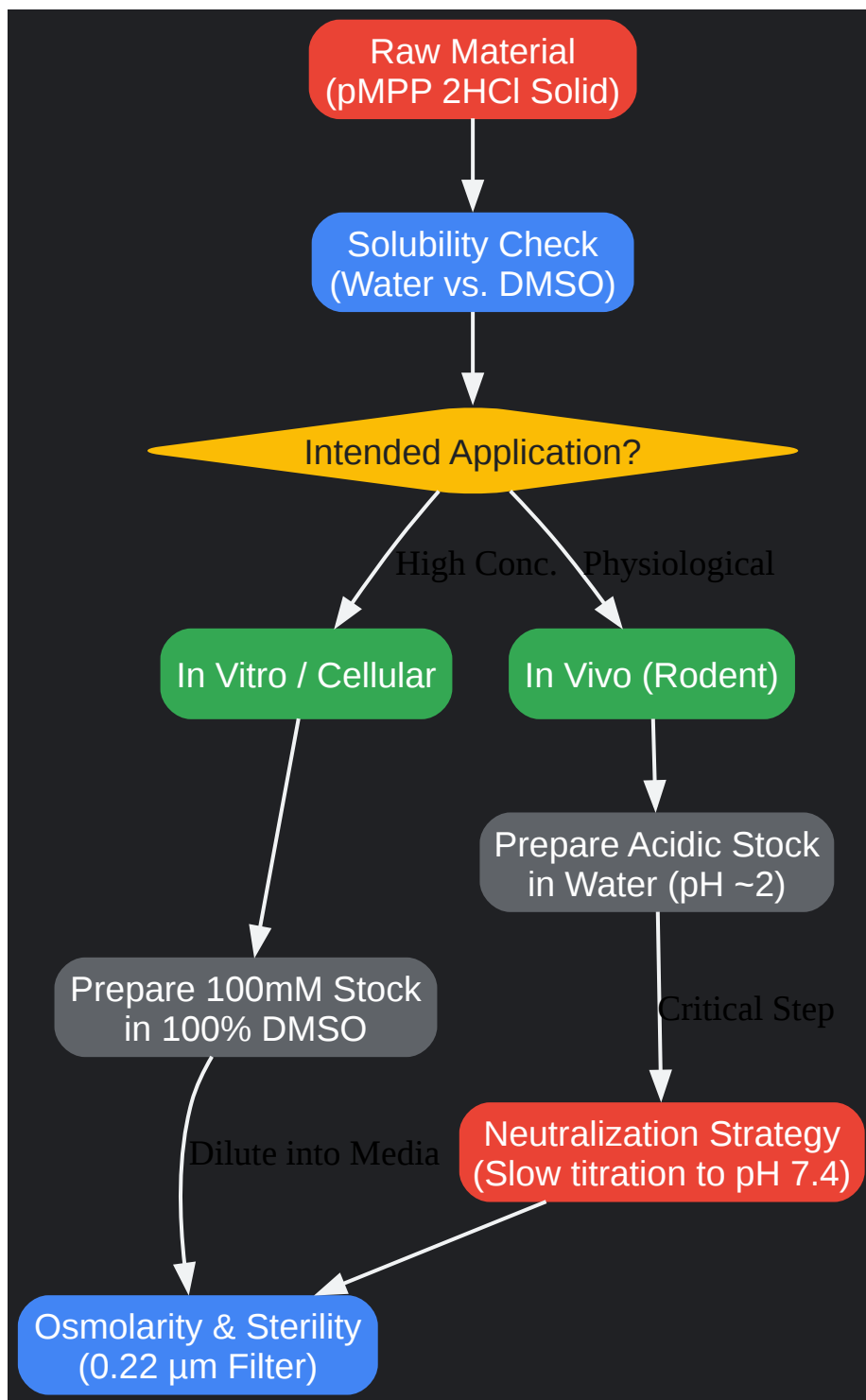
Formulation Implication: At pH 7.4, pMPP exists primarily as a monocation.[1][2] If the pH is raised above 10.0, the N4 nitrogen deprotonates, forming the neutral free base, which is insoluble in water and will precipitate.[2]

Solubility Decision Matrix

Solvent System	Solubility Rating	Application Context
Water (Milli-Q)	High (>50 mg/mL)	Ideal for stock solutions. ^{[1][2]} Resulting pH is acidic (~2.0). ^{[1][2]}
0.9% Saline	High	Standard vehicle. ^{[1][2]} Requires buffering.
PBS (pH 7.4)	Moderate/High	Preferred Vehicle. The buffer capacity must exceed the acid load of the salt. ^{[1][2]}
DMSO	High	Use for high-concentration stocks (>100 mM) for in vitro dilution. ^{[1][2]}
Ethanol	Low/Moderate	Not recommended as a primary solvent; salt form is poorly soluble in pure alcohols. ^{[1][2]}

Visualizing the Formulation Workflow

The following diagram outlines the logical flow for developing a stable injectable or in vitro reagent.



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Figure 1: Decision tree for processing pMPP 2HCl based on end-use application. Note the critical neutralization step for in vivo preparations.

Detailed Experimental Protocols

Protocol A: Preparation of a pH-Neutral Injectable Solution (10 mg/mL)

Target Audience: In vivo researchers (IV/IP dosing). Challenge: Neutralizing the 2HCl salt without crashing out the free base.[1][2]

Materials:

- pMPP 2HCl solid.[1][2]
- Sterile Water for Injection (WFI).[1][2]
- 1N NaOH (Sodium Hydroxide) and 0.1N NaOH.[1][2]
- 10x PBS (Phosphate Buffered Saline) or solid buffer salts.[1][2]
- pH meter (micro-probe recommended).[1][2]

Procedure:

- Calculate Acid Load: Weigh 100 mg of pMPP 2HCl. Note that the molecular weight includes two HCl molecules (MW approx 249.18 g/mol).[1][2]
- Initial Dissolution: Dissolve the solid in 8.0 mL of Sterile Water.
 - Observation: The solution will be clear and colorless.[1][2]
 - Check: Measure pH.[1][2][3][4] It should be < 3.0.[1][2]
- Buffering (The "Back-Titration" Method):
 - Do NOT add 10x PBS yet (acidic drug + phosphate can sometimes precipitate if pH is wrong).[1][2]
 - While stirring rapidly, add 1N NaOH dropwise.[1][2]
 - Critical Zone: As pH approaches 5-6, switch to 0.1N NaOH.[1][2]

- Target pH: 7.2 – 7.4.
- Warning: If you overshoot to pH > 9.5, the solution will turn cloudy (Free Base precipitation).[1][2] If this happens, add dilute HCl immediately to re-dissolve.[1][2]
- Tonicity Adjustment: Add 1.0 mL of 10x PBS to the pH-adjusted solution to lock the pH and provide isotonicity.
- Final Volume: Adjust volume to 10.0 mL with sterile water.
- Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2] Nylon filters are also acceptable.[1][2]

Protocol B: Stability-Indicating HPLC Method

Target Audience: QC and Analytical Chemists. Objective: Quantify pMPP and detect degradation (oxidation products).[1][2]

System Parameters:

- Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega PS C18).[1][2] Standard C18 columns may show peak tailing due to the amine.[2]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing suppresses tailing).[1][2]
- Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]
- Gradient: 5% B to 60% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 235 nm (Aromatic absorption) and 210 nm.[1][2]

Validation Criteria (Self-Check):

- Tailing Factor: Must be < 1.5. If > 1.5, increase TFA concentration or temperature (to 40°C).[1][2]

- Retention Time: pMPP should elute early-to-mid gradient due to polarity.[1][2]

Stability & Handling Data

The following table summarizes stability data derived from accelerated degradation studies on piperazine derivatives.

Condition	Stability Status	Formulation Action
Solid State (RT)	Stable	Store in desiccator. Hygroscopic (absorbs water). [1][2]
Aqueous Solution (pH 2)	High Stability	Can be stored at 4°C for 30 days.[1][2]
Aqueous Solution (pH 7.4)	Moderate Stability	Use within 24 hours. Amine oxidation risk increases at neutral pH.[1][2]
Oxidative Stress (H ₂ O ₂)	Degradation Prone	N-oxide formation possible.[1] [2] Add 0.1% Sodium Metabisulfite if long-term storage is required.[1][2]

Biological Context & Safety

Mechanistic Note: pMPP is often used to probe 5-HT receptors.[1][2] Researchers must be aware that the formulation vehicle itself can induce biological noise.[1][2]

- Control Groups: Always run a "Vehicle Control" containing the exact ratio of Saline/NaOH/HCl used to neutralize the drug.[1][2] The salt load from neutralization (NaCl formed from HCl + NaOH) increases the osmolarity slightly.[1][2]

Safety (HSE):

- H315/H319: Causes skin and serious eye irritation.[1][2][5]

- Handling: The 2HCl powder is fine and electrostatic.[1][2] Weigh in a fume hood to avoid inhalation.[1][2]

References

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